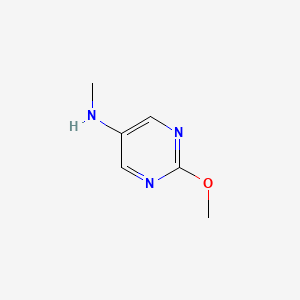
Methyl 4-(((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate is a complex organic compound that features a quinoline moiety linked to a benzoate ester through an ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinoline ring is replaced by the piperidine derivative.
Ether linkage formation: The quinoline-piperidine intermediate is then reacted with a benzoate ester under basic conditions to form the ether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反応の分析
Types of Reactions
Methyl 4-(((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
Methyl 4-(((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of quinoline derivatives with biological targets, such as enzymes and receptors.
作用機序
The mechanism of action of Methyl 4-(((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets in the body. The quinoline moiety can intercalate with DNA, while the piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity.
類似化合物との比較
Similar Compounds
4-(2-methylpiperidin-1-yl)quinazoline: This compound also features a piperidine ring linked to a quinoline-like structure.
4-hydroxy-2-quinolones: These compounds share the quinoline core and have been studied for their pharmaceutical activities.
Uniqueness
Methyl 4-(((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate is unique due to the specific combination of the quinoline, piperidine, and benzoate ester moieties, which confer distinct chemical and biological properties not found in other similar compounds.
特性
IUPAC Name |
methyl 4-[[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxymethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-17-5-4-14-26(15-17)22-13-12-19-6-3-7-21(23(19)25-22)29-16-18-8-10-20(11-9-18)24(27)28-2/h3,6-13,17H,4-5,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKZJMJLFBNXRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)C(=O)OC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Cyclopropyl-5-fluoro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B2710523.png)

![6-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2710526.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2710527.png)
![2-Azaspiro[4.5]decane-3,4-dione](/img/structure/B2710529.png)




![N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2710540.png)
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2710541.png)
